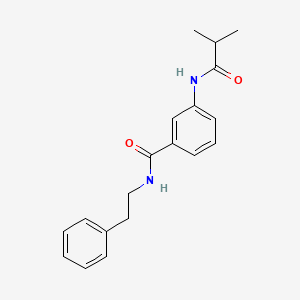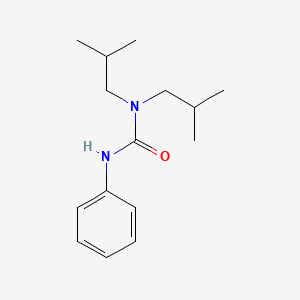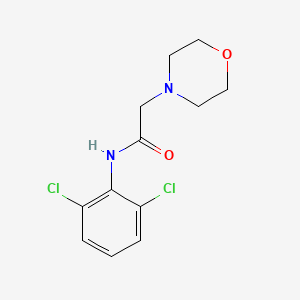
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide, also known as IBPN, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. IBPN belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The exact mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is not yet fully understood. However, it has been proposed that this compound acts by modulating the activity of ion channels and receptors in the nervous system. Specifically, this compound has been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been found to modulate the activity of the TRPV1 receptor, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the perception of pain and inflammation. Additionally, this compound has been found to increase the expression of GABA-A receptors, which are involved in the regulation of neuronal excitability.
実験室実験の利点と制限
One of the advantages of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been found to have a high degree of selectivity for its target receptors, which reduces the likelihood of off-target effects. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of this compound is not yet fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide. One direction is to explore the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the potential of this compound as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more potent derivatives of this compound may increase its effectiveness in vivo.
合成法
The synthesis of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide involves the reaction of 3-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 60%, and the purity of the product can be determined by using spectroscopic techniques such as NMR and IR.
科学的研究の応用
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, this compound has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
IUPAC Name |
3-(2-methylpropanoylamino)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)18(22)21-17-10-6-9-16(13-17)19(23)20-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQHHOSCVNMDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5794303.png)
![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)


![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)


